
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core substituted with acetyl groups and an amine side chain, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The benzofuran core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl groups at the 4 and 6 positions.
Amine Introduction: The propylamine side chain is introduced through a nucleophilic substitution reaction, where the benzofuran derivative reacts with N,N,2-trimethyl-1-propylamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzofuran core and amine side chain allow it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride
- 2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride
Uniqueness
Compared to similar compounds, 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride is unique due to its specific substitution pattern and the presence of the trimethylpropylamine side chain. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
90138-47-9 |
|---|---|
Fórmula molecular |
C18H24ClNO4 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
1-[6-acetyl-7-[3-(dimethylamino)-2-methylpropoxy]-1-benzofuran-4-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-11(9-19(4)5)10-23-18-16(13(3)21)8-15(12(2)20)14-6-7-22-17(14)18;/h6-8,11H,9-10H2,1-5H3;1H |
Clave InChI |
MERKAGJOOBXSCE-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C)COC1=C(C=C(C2=C1OC=C2)C(=O)C)C(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




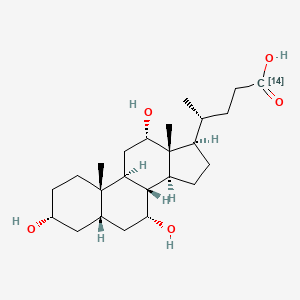
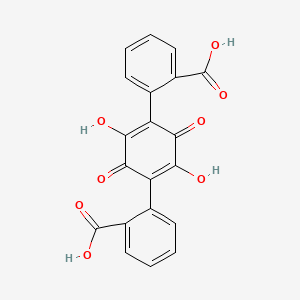
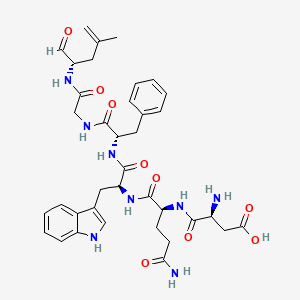



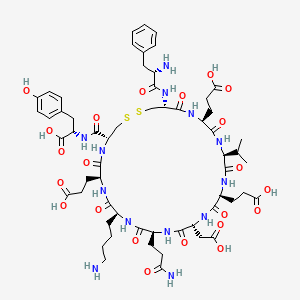
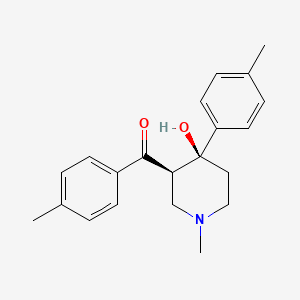


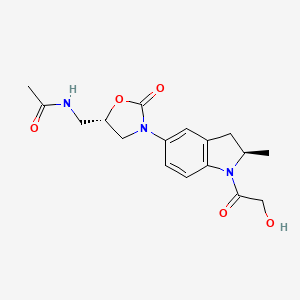
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
